6-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, acetate
Description
Structural and Functional Comparisons
The following table contrasts key structural and electronic properties of this compound with related derivatives:
The introduction of an acetyloxy group at C5 in the target compound reduces hydrophilicity (LogP = 1.67) compared to the underivatized 6-benzofurancarboxylic acid (LogP = 1.82). This modification enhances membrane permeability, as demonstrated in benzofuran-based carbonic anhydrase inhibitors where acetyloxy derivatives exhibit 4.7-fold higher cellular uptake than their hydroxylated counterparts.
Electronic Effects and Reactivity
Density functional theory (DFT) calculations indicate that the electron-withdrawing carboxylic acid group at C6 reduces electron density at the benzofuran ring, decreasing susceptibility to electrophilic substitution. Conversely, the acetyloxy group at C5 donates electrons via resonance, stabilizing the ring against nucleophilic attack. This electronic interplay is critical in medicinal applications; for example, derivatives with acetyloxy groups at C5 show submicromolar inhibition (Kᵢ = 0.56–0.91 μM) of cancer-associated carbonic anhydrase IX isoform, outperforming methyl- or hydroxyl-substituted analogs.
Properties
CAS No. |
71590-88-0 |
|---|---|
Molecular Formula |
C12H10O5 |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
5-acetyloxy-2-methyl-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C12H10O5/c1-6-3-8-4-11(17-7(2)13)9(12(14)15)5-10(8)16-6/h3-5H,1-2H3,(H,14,15) |
InChI Key |
KZZNYSRLPYZICX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2O1)C(=O)O)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, acetate typically involves the esterification of 6-Benzofurancarboxylic acid, 5-hydroxy-2-methyl- with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to its acetate ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid or bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 6-Benzofurancarboxylic acid, 5-oxo-2-methyl-, acetate, while reduction of the carboxylic acid group can produce 6-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, alcohol .
Scientific Research Applications
Antimicrobial Activity
6-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, acetate exhibits notable antimicrobial properties. Research indicates that it can disrupt bacterial cell membranes and inhibit essential enzymes, making it a candidate for developing new antibiotics .
Case Study:
In a study evaluating various benzofuran derivatives, this compound showed significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential in pharmaceutical applications .
Antioxidant Properties
The compound's antioxidant activity suggests it may help prevent oxidative stress-related diseases. Its ability to scavenge free radicals has been linked to protective effects against cellular damage .
Research Findings:
A systematic review highlighted the neuroprotective effects of benzofuran derivatives, including this compound, in models of neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism involves inhibition of β-amyloid aggregation and protection against neurotoxicity .
Therapeutic Potential
The antioxidant properties of this compound indicate potential therapeutic uses in treating conditions associated with oxidative stress, such as cardiovascular diseases and certain cancers .
Clinical Relevance:
Research has shown that benzofuran derivatives can modulate inflammatory pathways by inhibiting leukotriene synthesis through the 5-lipoxygenase enzyme pathway. This inhibition can reduce inflammation in conditions like asthma and allergic rhinitis .
Pharmaceutical Intermediate
This compound serves as an important intermediate in the synthesis of various pharmaceuticals due to its versatile reactivity. It is used in high-performance liquid chromatography (HPLC) detection methods owing to its unique chemical properties .
Mechanism of Action
The mechanism by which 6-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, acetate exerts its effects involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The antioxidant activity is likely due to its capacity to scavenge free radicals and protect against oxidative damage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The biological and chemical properties of benzofuran derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Key Benzofuran Derivatives
Physicochemical Properties
- Solubility : The acetate group in the target compound reduces polarity compared to free -OH analogs (e.g., 5-hydroxybenzofuran-2-carboxylic acid), enhancing solubility in organic solvents .
- Stability : Methyl groups (e.g., at position 2) confer steric protection against enzymatic degradation, as seen in methyl 6-methylbenzofuran-2-carboxylate .
- Spectral Data : Acetate esters exhibit characteristic IR peaks at ~1740 cm⁻¹ (C=O stretch) and NMR signals at δ 2.1–2.3 (acetate methyl) and δ 4.1–4.3 (ester oxygen adjacent CH₂) .
Critical Notes and Discrepancies
- Numbering Ambiguities : The target compound is alternately described as 4-benzofurancarboxylic acid in some sources due to divergent ring numbering systems; this requires careful structural validation .
Biological Activity
6-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, acetate (CAS No.: 71590-88-0) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a benzofuran core with hydroxyl and acetoxy functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, compounds in the benzofuran class have been shown to inhibit the enzyme 5-lipoxygenase, which plays a crucial role in the biosynthesis of leukotrienes—mediators involved in inflammatory responses. This inhibition can reduce inflammation and allergic reactions, making it a potential therapeutic agent for conditions like asthma and allergic rhinitis .
Biological Activities
Research indicates that 6-benzofurancarboxylic acid derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Several studies have reported that benzofuran derivatives possess significant antibacterial properties against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The presence of hydroxyl groups at specific positions on the benzofuran ring enhances their effectiveness .
- Anticancer Properties : Certain derivatives have shown selective cytotoxicity against tumorigenic cell lines. For example, modifications to the benzofuran structure can lead to compounds with improved stability and efficacy in inhibiting cancer cell proliferation .
- Anti-inflammatory Effects : By inhibiting 5-lipoxygenase, these compounds may also mitigate inflammatory processes, which is beneficial in treating chronic inflammatory diseases .
Case Studies
- Antimicrobial Efficacy :
- Anticancer Activity :
- Research on a derivative of benzofurancarboxylic acid demonstrated selective cytotoxicity against human cancer cell lines, with an emphasis on the structural modifications that enhance bioactivity. The compound showed promising results in preclinical trials for its potential use as an anticancer agent .
Table 1: Antibacterial Activity of Benzofuran Derivatives
| Compound ID | Structure Modification | MIC (µg/mL) | Target Bacteria |
|---|---|---|---|
| Compound A | Hydroxyl at C-6 | 0.78 | S. aureus |
| Compound B | Methylation | >12.5 | P. aeruginosa |
| Compound C | Hydroxyl at C-4 | 0.39 | MRSA |
Table 2: Anticancer Activity Data
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound D | HeLa | 1.5 | Induction of apoptosis |
| Compound E | MCF-7 | 0.9 | Inhibition of cell proliferation |
Q & A
Q. How can researchers confirm the identity of 6-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, acetate?
Methodological Answer:
- Spectroscopic Analysis: Use -NMR and -NMR to verify the benzofuran backbone, acetate group, and hydroxyl/methyl substituents. Compare spectral data with reference values for benzofuran derivatives (e.g., , MW 192.17) .
- Chromatography: Employ HPLC with a C18 column and UV detection (λ = 254 nm) for purity assessment. Retention times should align with structurally similar compounds like 2-(6-hydroxybenzofuran-3-yl)acetic acid .
- CAS Registry Cross-Validation: Cross-reference CAS RN 69716-04-7 with databases like NIST Chemistry WebBook to confirm molecular structure .
Q. What synthetic routes are available for benzofuran-2-carboxylic acid derivatives?
Methodological Answer:
- O-Alkylation Approach: Synthesize intermediates like ethyl 2-formylphenoxy acetate via alkylation of salicylaldehyde with ethyl bromoacetate in acetone/DMF (20 h, reflux). Subsequent cyclization yields the benzofuran core .
- Halogenation Strategies: Introduce substituents (e.g., bromo, chloro) using electrophilic aromatic substitution. For example, 5-bromo derivatives are synthesized with Br in acetic acid under controlled temperatures (40–60°C) .
- Yield Optimization: Adjust reaction stoichiometry (1:1.2 molar ratio for aldehyde:alkylating agent) and catalyst (KCO) to improve yields beyond 70% .
Advanced Research Questions
Q. How does 5-hydroxy-2-methyl substitution impact the compound’s bioactivity?
Methodological Answer:
- Carbonic Anhydrase Inhibition: Test inhibition kinetics using stopped-flow CO hydration assays. Compare IC values with unsubstituted benzofuran analogs. The 5-hydroxy group enhances hydrogen bonding to Zn in the enzyme’s active site .
- Antiproliferative Screening: Conduct MTT assays on cancer cell lines (e.g., MCF-7). The methyl group at C2 increases lipophilicity, improving membrane permeability (logP ≈ 2.1 vs. 1.5 for non-methylated analogs) .
- Molecular Docking: Use AutoDock Vina to model interactions with CA IX isoform. The acetate group shows strong electrostatic interactions with Arg-67 and Gln-92 .
Q. How to resolve contradictions in reported synthetic yields for benzofuran intermediates?
Methodological Answer:
- Reproducibility Checks: Validate reaction conditions (e.g., solvent purity, inert atmosphere). For example, DMF must be anhydrous (<50 ppm HO) to prevent hydrolysis of intermediates .
- Byproduct Analysis: Use LC-MS to identify side products. Incomplete cyclization may generate open-chain esters, requiring longer reaction times (24–36 h) .
- Scale-Up Adjustments: Optimize stirring rate (>500 rpm) and heating uniformity (oil bath vs. microwave) for large-scale synthesis (>10 g) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
